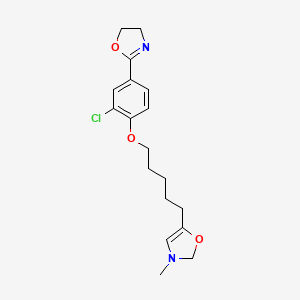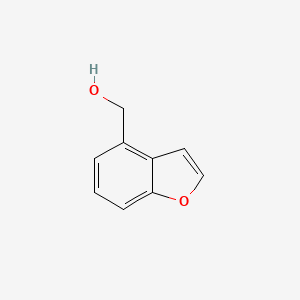
1-Benzofuran-4-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-4-ylmethanol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring. Benzofuran-4-ylmethanol specifically has a methanol group attached to the fourth position of the benzofuran ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-4-ylmethanol can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyphenylacetic acid derivatives. The reaction typically proceeds under acidic conditions, often using sulfuric acid or polyphosphoric acid as catalysts. Another method involves the use of palladium-catalyzed coupling reactions, where a halogenated benzofuran derivative is coupled with a methanol-containing reagent.
Industrial Production Methods: Industrial production of benzofuran-4-ylmethanol may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products. Industrial methods also focus on the purification of the final product to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form benzofuran-4-carboxaldehyde or benzofuran-4-carboxylic acid.
Reduction: The compound can be reduced to form benzofuran-4-ylmethane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, ferric chloride).
Major Products:
Oxidation: Benzofuran-4-carboxaldehyde, benzofuran-4-carboxylic acid.
Reduction: Benzofuran-4-ylmethane.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Benzofuran-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are studied for their unique chemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzofuran derivatives, including benzofuran-4-ylmethanol, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of benzofuran-4-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in disease pathways, such as tyrosinase and carbonic anhydrase. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Benzofuran-4-ylmethanol can be compared with other benzofuran derivatives, such as:
Benzofuran-2-ylmethanol: Similar structure but with the methanol group at the second position.
Benzofuran-3-ylmethanol: Methanol group at the third position.
Benzofuran-5-ylmethanol: Methanol group at the fifth position.
Uniqueness: Benzofuran-4-ylmethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methanol group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-benzofuran-4-ylmethanol |
InChI |
InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,10H,6H2 |
InChI Key |
BHADIJRAIKDJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


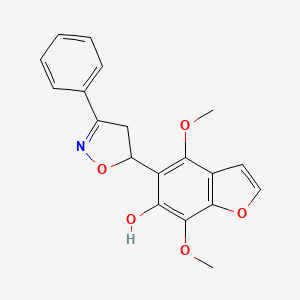
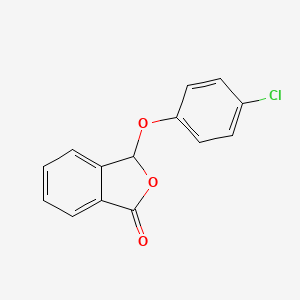
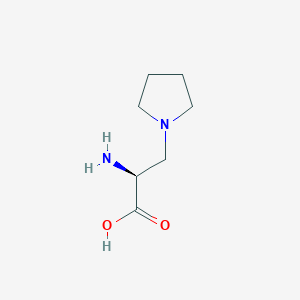
![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
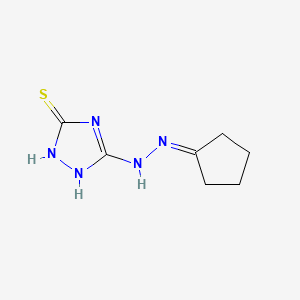
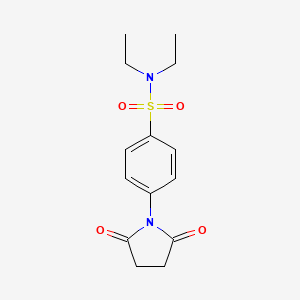
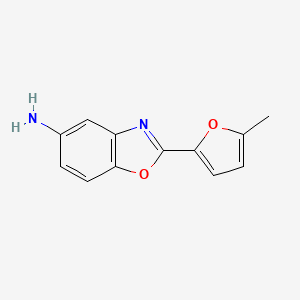
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
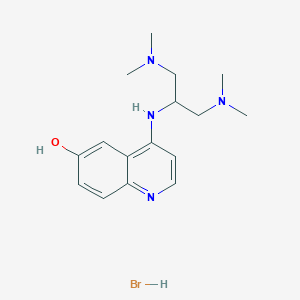
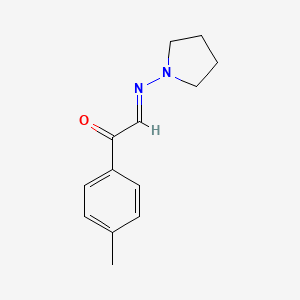
![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
